Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

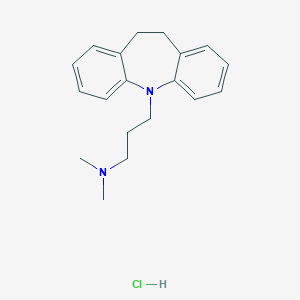

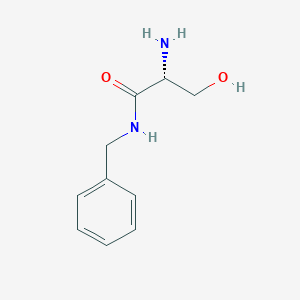

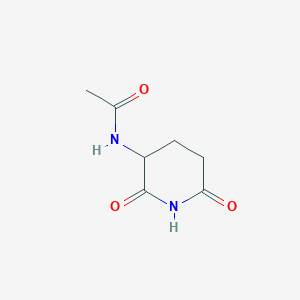

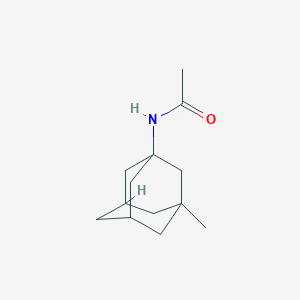

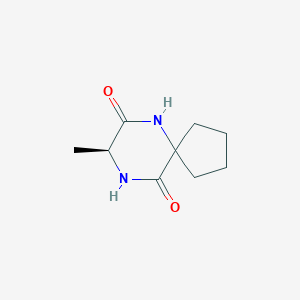

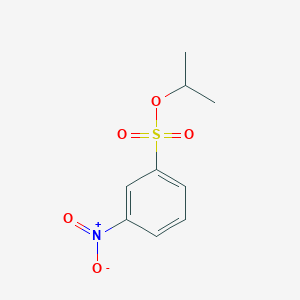

The synthesis pathway for Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester involves the esterification of 3-nitrobenzenesulfonic acid with 1-methylethanol. The reaction involves dissolving 3-nitrobenzenesulfonic acid in sulfuric acid and heating the mixture to 80°C. 1-Methylethanol is then slowly added to the mixture and the heating continues for 2 hours. The mixture is allowed to cool and then poured into a separatory funnel. The mixture is extracted with dichloromethane and the organic layer is washed with sodium sulfate and magnesium sulfate. The organic layer is dried with anhydrous magnesium sulfate and the solution is filtered. The solvent is evaporated under reduced pressure to obtain this compound.Molecular Structure Analysis

The molecular formula of this compound is C9H11NO5S. The InChI key is QJLJNGISHZEJKJ-UHFFFAOYSA-N. The chemical structure comprises a benzene ring attached to a sulfonic acid group and a nitro group.Chemical Reactions Analysis

This compound is commonly used as a reagent in organic synthesis reactions, where it can be used to introduce a nitro group into a molecule. The nitro group is a versatile functional group that can be further modified to introduce other functional groups or to form complex molecules.Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid with a melting point of 100–103°C. It is soluble in water and ethanol, but insoluble in ether and benzene. This compound has a molecular weight of 243.23 g/mol.Safety and Hazards

Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester can cause irritation to the eyes, skin, and respiratory systems. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

propan-2-yl 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-7(2)15-16(13,14)9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLJNGISHZEJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215039 |

Source

|

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64704-12-7 |

Source

|

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-nitro-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.